molecular formula C17H20N2O3S3 B1405206 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034155-01-4

3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No.: B1405206
CAS No.: 2034155-01-4
M. Wt: 396.6 g/mol
InChI Key: FGEIZYICDQGSOQ-UHFFFAOYSA-N
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Description

3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C17H20N2O3S3 and its molecular weight is 396.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the expression of genes involved in inflammatory responses and cell proliferation . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production of essential metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux . The compound’s influence on metabolic pathways can lead to changes in the levels of various metabolites, impacting cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments can affect its interactions with other biomolecules and its overall function within the cell.

Properties

IUPAC Name

3-ethyl-6-methylsulfanyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S2.C7H8O3S/c1-3-12-8-5-4-7(13-2)6-9(8)14-10(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,11H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEIZYICDQGSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)SC)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Reactant of Route 2
3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Reactant of Route 3
3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
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3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Reactant of Route 5
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3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Reactant of Route 6
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3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.